HT-29 Colon Adenocarcinoma IC₅₀: ATTSC Ligand vs. Organoplatinum(II) Complexes
In a direct head-to-head comparison, the uncomplexed ATTSC ligand exhibited moderate antiproliferative activity against HT-29 colon adenocarcinoma cells with an IC₅₀ of 8.6 μM. Platinum(II) complexation yielded substantially enhanced potency: the tetranuclear complex [Pt₄(ATTSC-2H)₄·4DMF] (1) achieved an IC₅₀ of 1.2 μM, representing a 7.2-fold increase in cytotoxicity relative to the free ligand [1]. The mononuclear complex [Pt(ATTSC-H)(ATTSC)Cl] (2) showed an intermediate IC₅₀ of 3.0 μM (2.9-fold enhancement). This establishes ATTSC as a procurable ligand whose biological performance is significantly modulated by metal coordination, providing a defined baseline for metallodrug development.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 8.6 μM (free ligand ATTSC) |
| Comparator Or Baseline | Pt complex 1: 1.2 μM; Pt complex 2: 3.0 μM |
| Quantified Difference | Complex 1 is 7.2× more potent than free ligand; Complex 2 is 2.9× more potent |
| Conditions | HT-29 human colon adenocarcinoma cell line; MTT assay |
Why This Matters
Users procuring ATTSC for anticancer metallodrug research require a ligand with documented metal-dependent potency enhancement; the 7.2× differential provides a quantifiable benchmark for evaluating alternative ligand scaffolds.
- [1] Ali, A.A., Nimir, H., Aktas, C., Huch, V., Rauch, U., Schäfer, K.H., Veith, M. (2012). Organoplatinum(II) Complexes with 2-Acetylthiophene Thiosemicarbazone: Synthesis, Characterization, Crystal Structures, and in Vitro Antitumor Activity. Organometallics, 31(6), 2256-2262. View Source
